1H-1,2,3-Triazole-1-ethanol
Overview
Description
1H-1,2,3-Triazole-1-ethanol is used as a corrosion inhibitor and abrasive material for flattening metal layers . It is a type of triazole, a class of five-membered heterocyclic compounds containing two carbon atoms and three nitrogen atoms .
Synthesis Analysis
1,2,3-Triazole scaffolds are not obtained in nature, but they are intensely investigated by synthetic chemists due to their excellent properties and green synthetic routes . A straightforward and high-yielding synthetic approach is employed to synthesize the novel 1H-1,2,3-triazole tethered pyrazolo .Molecular Structure Analysis
The molecular structure of 1H-1,2,3-Triazole-1-ethanol is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Triazole compounds, including 1H-1,2,3-Triazole-1-ethanol, exhibit broad biological activities due to their unique structure that facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .Physical And Chemical Properties Analysis
1H-1,2,3-Triazole-1-ethanol has a molecular weight of 113.12 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its rotatable bond count is 2. Its exact mass and monoisotopic mass are 113.058911855 g/mol. Its topological polar surface area is 50.9 Ų .Scientific Research Applications
Drug Discovery
1H-1,2,3-Triazole-1-ethanol derivatives have been extensively used in drug discovery due to their unique properties. They serve as a scaffold for creating new compounds with potential therapeutic effects. For instance, triazole-linked benzo[d]isoxazole derivatives have shown potent antiproliferative activity against certain cancer cells .
Organic Synthesis
In organic chemistry, 1H-1,2,3-Triazole-1-ethanol is utilized in click chemistry reactions to synthesize various organic compounds. This approach has enabled the development of a wide range of molecules with diverse functionalities .
Polymer Chemistry
Triazoles play a significant role in polymer chemistry, where they are incorporated into polymers to enhance their properties such as thermal stability and mechanical strength .
Supramolecular Chemistry
Due to their ability to form hydrogen bonds, triazoles are used in supramolecular chemistry for constructing complex structures through non-covalent interactions .
Bioconjugation and Chemical Biology
Triazoles are employed in bioconjugation techniques to attach biomolecules to various substrates or to each other, which is crucial in chemical biology for studying biological processes .
Fluorescent Imaging
In fluorescent imaging, triazoles are used as fluorophores or as part of fluorescent probes to visualize biological systems and processes .
Materials Science
The unique properties of triazoles have been exploited in materials science for the development of new materials with desired characteristics such as conductivity or biocompatibility .
High Energy Density Materials (HEDMs)
Research has been conducted on triazole-based energetic compounds for their potential applications as main explosives, heat-resistant explosives, and lead-free primary explosives .
Mechanism of Action
Target of Action
1H-1,2,3-Triazole-1-ethanol, also known as 2-(1H-1,2,3-TRIAZOL-1-YL)ETHANOL, is a heterocyclic compound that is capable of binding in the biological system with a variety of enzymes and receptors . This makes it a versatile compound with potential for various biological activities.
Mode of Action
The mode of action of 1H-1,2,3-Triazole-1-ethanol is based on its interaction with its targets. For instance, triazole compounds are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
1H-1,2,3-Triazole-1-ethanol affects the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes. By inhibiting its biosynthesis, 1H-1,2,3-Triazole-1-ethanol disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Triazoles are generally known for their low toxicity and favorable pharmacokinetic and pharmacodynamic characteristics .
Result of Action
The result of the action of 1H-1,2,3-Triazole-1-ethanol is the disruption of the fungal cell membrane due to the inhibition of ergosterol biosynthesis . This leads to the death of the fungal cells, demonstrating its potential as an antifungal agent .
Action Environment
The action of 1H-1,2,3-Triazole-1-ethanol can be influenced by environmental factors. For instance, it is highly soluble in water and in aqueous solution, it tautomerizes to its 2H-isomer . Both isomers have essentially the same melting and boiling points, making them very difficult to separate from each other . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other substances.
Safety and Hazards
When handling 1H-1,2,3-Triazole-1-ethanol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(triazol-1-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c8-4-3-7-2-1-5-6-7/h1-2,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHVUMMJMYKRNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433662 | |
Record name | 1H-1,2,3-Triazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74731-63-8 | |
Record name | 1H-1,2,3-Triazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,2,3-triazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.